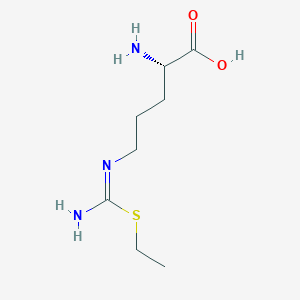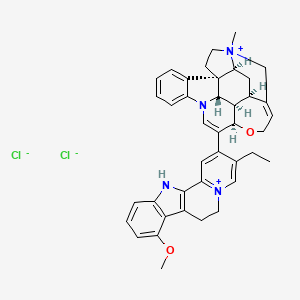
WAY-196025
Descripción general
Descripción
WAY-196025 es un inhibidor de molécula pequeña desarrollado por Pfizer. Es conocido por su potente e inhibición selectiva de la fosfolipasa A2 alfa citosólica (cPLA2α), una enzima involucrada en la liberación de ácido araquidónico de los fosfolípidos celulares. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en enfermedades inflamatorias debido a su capacidad para inhibir la producción de eicosanoides proinflamatorios como las prostaglandinas y los leucotrienos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de WAY-196025 implica múltiples pasos, comenzando con la preparación de la estructura central del indol. Los pasos clave incluyen:
Formación del Núcleo del Indol: El núcleo del indol se sintetiza a través de una reacción de síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona en condiciones ácidas.
Reacciones de Sustitución: El núcleo del indol sufre varias reacciones de sustitución para introducir grupos funcionales como sulfonamidas y derivados del ácido benzoico.
Acoplamiento Final: El paso final implica el acoplamiento del indol sustituido con un derivado del ácido benzoico para formar this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y condiciones de reacción escalables para garantizar la calidad y pureza constantes del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
WAY-196025 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo del indol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles).
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios indoles sustituidos y derivados del ácido benzoico, que pueden modificarse aún más para mejorar la potencia y selectividad del compuesto .
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto de herramienta para estudiar la inhibición de cPLA2α y sus efectos en la cascada del ácido araquidónico.
Biología: Investigado por su papel en la modulación de las respuestas inflamatorias en modelos celulares y animales.
Medicina: Explorado como un posible agente terapéutico para enfermedades inflamatorias como el asma, la artritis reumatoide y la esclerosis múltiple.
Industria: Utilizado en el desarrollo de nuevos fármacos antiinflamatorios y como compuesto de referencia en el descubrimiento de fármacos .
Mecanismo De Acción
WAY-196025 ejerce sus efectos inhibiendo selectivamente cPLA2α, la enzima responsable de la liberación de ácido araquidónico de los fosfolípidos celulares. Esta inhibición previene la formación de eicosanoides proinflamatorios como las prostaglandinas y los leucotrienos, reduciendo así la inflamación. El compuesto se une al sitio activo de cPLA2α, bloqueando su actividad enzimática y previniendo la cascada inflamatoria aguas abajo .
Comparación Con Compuestos Similares
WAY-196025 se compara con otros inhibidores de cPLA2α como el efipladib y otros derivados del ácido benzoico sustituidos con benzhidrilindol. Estos compuestos comparten mecanismos de acción similares, pero difieren en su potencia, selectividad y propiedades farmacocinéticas. This compound es único debido a su alta selectividad para cPLA2α y su capacidad para inhibir la enzima a bajas concentraciones .
Lista de Compuestos Similares
Efipladib: Otro potente inhibidor de cPLA2α con aplicaciones similares en enfermedades inflamatorias.
Derivados del ácido benzoico sustituidos con benzhidrilindol: Una clase de compuestos con diferentes grados de potencia y selectividad para cPLA2α
Propiedades
Fórmula molecular |
C42H41ClN2O4S |
|---|---|
Peso molecular |
705.3 g/mol |
Nombre IUPAC |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(2,6-dimethylphenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C42H41ClN2O4S/c1-29-11-9-12-30(2)38(29)28-50(48,49)44-26-25-40-36(18-10-13-31-19-21-34(22-20-31)42(46)47)37-27-35(43)23-24-39(37)45(40)41(32-14-5-3-6-15-32)33-16-7-4-8-17-33/h3-9,11-12,14-17,19-24,27,41,44H,10,13,18,25-26,28H2,1-2H3,(H,46,47) |
Clave InChI |
YOFBEFNLUYVWRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CS(=O)(=O)NCCC2=C(C3=C(N2C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC(=C3)Cl)CCCC6=CC=C(C=C6)C(=O)O |
Sinónimos |
4-(3-(5-chloro-2-(2-(((2,6-dimethylbenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid WAY 196025 WAY-196025 WAY196025 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)
